Aphidicolin

Description

This compound is an antimitotic and antiviral metabolite of the mould Cephalosporium aphidicola. It inhibits DNA polymerase alpha and blocks DNA replication.

This compound has been reported in Nigrospora oryzae, Pleospora bjoerlingii, and other organisms with data available.

An antiviral antibiotic produced by Cephalosporium aphidicola and other fungi. It inhibits the growth of eukaryotic cells and certain animal viruses by selectively inhibiting the cellular replication of DNA polymerase II or the viral-induced DNA polymerases. The drug may be useful for controlling excessive cell proliferation in patients with cancer, psoriasis or other dermatitis with little or no adverse effect upon non-multiplying cells.

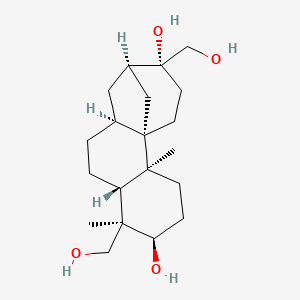

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFOAYPPHIUXJR-APNQCZIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5036711 | |

| Record name | Aphidicolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38966-21-1, 69926-98-3 | |

| Record name | Aphidicolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38966-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aphidicolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038966211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Aphidicolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069926983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aphidicolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APHIDICOLIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3F8QW8TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APHIDICOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/192TJ6PP19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aphidicolin: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aphidicolin, a tetracyclic diterpenoid antibiotic, has played a pivotal role in our understanding of eukaryotic DNA replication and cell cycle control. First isolated in 1972, its specific and reversible inhibition of B-family DNA polymerases, particularly DNA polymerase α, has made it an invaluable tool in molecular biology and a subject of interest in antiviral and anticancer research. This technical guide provides an in-depth exploration of the discovery of this compound, its fungal origins, detailed experimental protocols for its study, and a comprehensive overview of its mechanism of action.

Discovery and Origin

This compound was first isolated in 1972 by a team of researchers led by B. Hesp at the Imperial Chemical Industries in the United Kingdom.[1][2] The discovery was the result of a screening program for bioactive fungal metabolites. The producing organism was identified as the fungus Cephalosporium aphidicola.[1][3] The structure of this compound, a novel tetracyclic diterpenoid, was elucidated and confirmed by X-ray crystallography.[2]

Subsequent research has shown that other fungal species also produce this compound. It has been isolated from culture filtrates of Nigrospora sphaerica and Nigrospora oryzae. The biosynthesis of this compound has also been a subject of study, revealing its complex pathway from a universal diterpene precursor.

Timeline of Discovery

References

Aphidicolin's Mechanism of Action on DNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphidicolin, a tetracyclic diterpenoid mycotoxin isolated from the fungus Cephalosporium aphidicola, is a potent and highly specific reversible inhibitor of B-family DNA polymerases in eukaryotes and some viruses.[1][2][3] Its ability to arrest the cell cycle at the G1/S phase boundary has made it an invaluable tool for cell synchronization in research settings.[4][5] Furthermore, its targeted inhibition of DNA replication has prompted investigations into its potential as an anticancer agent. This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action on DNA polymerase, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Mechanism of Action

This compound's primary mode of action is the inhibition of DNA synthesis through its interaction with B-family DNA polymerases, which include the primary eukaryotic replicative polymerases: DNA polymerase α (Pol α), DNA polymerase δ (Pol δ), and DNA polymerase ε (Pol ε). It exhibits minimal to no inhibitory activity against other DNA polymerases such as β and γ, as well as prokaryotic DNA polymerases.

The inhibition is reversible, and its effects can be overcome by washing the drug from the cell culture or by increasing the concentration of deoxynucleoside triphosphates (dNTPs).

Molecular Interaction with the DNA Polymerase-DNA Complex

Structural studies, including X-ray crystallography of the human DNA polymerase α catalytic core in a ternary complex with an RNA-primed DNA template and this compound, have elucidated the precise molecular interactions. This compound binds to a hydrophobic pocket at or near the dNTP-binding site of the polymerase.

The binding of this compound physically obstructs the binding of the incoming dNTP, particularly deoxycytidine triphosphate (dCTP), when a guanine is present on the template strand. A key feature of this inhibition is the rotation of the template guanine into a non-canonical conformation, which further prevents the proper positioning of the incoming dCTP for catalysis.

Kinetic and Competitive Inhibition

The inhibitory kinetics of this compound are complex and depend on the specific DNA polymerase and the nucleotide context of the template DNA.

-

DNA Polymerase α: this compound is primarily a competitive inhibitor with respect to dCTP. However, it is more accurately described as a mixed-type or complex inhibitor, as it also reduces the maximum velocity (Vmax) of dCTP incorporation and can compete with other dNTPs, albeit to a lesser extent. The inhibition is most potent when guanine is the templating base.

-

DNA Polymerase δ: this compound is also a potent inhibitor of Pol δ.

-

DNA Polymerase ε: In contrast to Pol α, this compound inhibits Pol ε by competing equally with all four dNTPs.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values can vary depending on the source of the enzyme, the specific assay conditions, and the competing dNTP.

| DNA Polymerase | Organism/Cell Line | Inhibition Constant (Ki) | IC50 | Citation(s) |

| DNA Polymerase α | Calf Thymus | ~0.2 µM (vs dCTP) | - | |

| Sea Urchin | ~1.48 µM (vs dCTP) | - | ||

| Human (subunit) | - | 2.4 - 16.0 µM | ||

| DNA Polymerase δ | Rabbit Bone Marrow | Sensitive | - | |

| DNA Polymerase ε | Calf Thymus | ~0.6 µM (vs all dNTPs) | - | |

| Cellular Inhibition | HAP1 Cells | - | 66 nM |

Experimental Protocols

DNA Polymerase Inhibition Assay (Determination of Ki and IC50)

This protocol outlines a general method for determining the inhibitory effect of this compound on a purified DNA polymerase.

Materials:

-

Purified DNA Polymerase (α, δ, or ε)

-

Activated DNA template-primer (e.g., calf thymus DNA activated by DNase I)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

dNTP mixture (dATP, dGTP, dTTP, and [³H]-dCTP or another radiolabeled dNTP)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, activated DNA, and the dNTP mixture. For Ki determination, vary the concentration of the competing dNTP.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

-

Initiate the reaction by adding the purified DNA polymerase.

-

Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold TCA to precipitate the DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

For Ki determination, perform the assay at multiple substrate concentrations and analyze the data using a Dixon plot or other appropriate kinetic models.

Cell Synchronization with this compound and Cell Cycle Analysis by Flow Cytometry

This protocol describes the synchronization of cultured mammalian cells at the G1/S boundary using this compound.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fixation solution (e.g., 70% ethanol)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Plate the cells at an appropriate density and allow them to attach and grow for 24 hours.

-

Add this compound to the culture medium at a final concentration typically ranging from 1 to 5 µg/mL. The optimal concentration should be determined empirically for each cell line.

-

Incubate the cells with this compound for a period equivalent to one cell cycle (e.g., 16-24 hours).

-

To release the cells from the G1/S block, wash the cells twice with warm PBS and then add fresh, pre-warmed complete medium without this compound.

-

To analyze the cell cycle distribution, harvest the cells at different time points after release (including a sample of asynchronous and blocked cells).

-

Wash the harvested cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

For staining, centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer. The G1, S, and G2/M populations can be distinguished based on their fluorescence intensity.

Conclusion

This compound remains a cornerstone tool in cell biology and cancer research due to its specific and reversible inhibition of eukaryotic B-family DNA polymerases. Its mechanism of action, now elucidated at the atomic level, involves a direct blockage of dNTP binding and a unique conformational change in the template DNA. The ability to precisely arrest cells at the onset of DNA replication provides a powerful method for synchronizing cell populations, enabling detailed studies of cell cycle-dependent processes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their work or to develop novel therapeutics targeting DNA replication.

References

- 1. Characterization of a novel DNA polymerase activity assay enabling sensitive, quantitative and universal detection of viable microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Structure-activity relationships for the inhibition of DNA polymerase alpha by this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. This compound, DNA polymerase alpha, delta and epsilon inhibitor (CAS 38966-21-1) | Abcam [abcam.com]

Aphidicolin: A Fungal Metabolite as a Potent Tool in Cellular Research and Drug Development

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Aphidicolin, a tetracyclic diterpenoid mycotoxin, has carved a significant niche in cellular and molecular biology as a highly specific and reversible inhibitor of B-family DNA polymerases.[1] Isolated from the fungus Cephalosporium aphidicola and other fungal species, this metabolite has become an indispensable tool for synchronizing cell cultures at the G1/S boundary, dissecting the intricacies of DNA replication and repair, and exploring novel avenues in cancer chemotherapy. This technical guide provides a comprehensive overview of this compound, detailing its biochemical properties, mechanism of action, and applications. It includes structured quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows to serve as a practical resource for the scientific community.

Introduction

This compound (C₂₀H₃₄O₄, Molar Mass: 338.48 g/mol ) is a fungal secondary metabolite first isolated from Cephalosporium aphidicola.[1] Its unique ability to specifically and reversibly inhibit eukaryotic nuclear DNA replication by targeting DNA polymerases α, δ, and ε has made it a cornerstone of cell cycle research.[2] By arresting cells at the transition between the G1 and S phases, this compound allows for the synchronization of cell populations, a critical technique for studying phase-specific cellular events.[3] Beyond its utility as a research tool, this compound has demonstrated antiviral and antimitotic properties, sparking interest in its potential as a therapeutic agent, particularly in oncology.[1] This guide delves into the core scientific and technical aspects of this compound, providing researchers and drug development professionals with a detailed understanding of its properties and applications.

Biosynthesis and Physicochemical Properties

This compound is a tetracyclic diterpenoid synthesized via the mevalonate pathway in fungi. The biosynthesis involves a series of enzymatic steps, including the cyclization of geranylgeranyl diphosphate. While originally isolated from Cephalosporium aphidicola, it has also been identified in other fungi such as Nigrospora oryzae.

Physicochemical Properties:

-

Appearance: White crystalline solid

-

Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It has low solubility in water.

-

Stability: Stable under standard laboratory conditions, but solutions should be stored at -20°C for long-term use.

Mechanism of Action: Inhibition of B-Family DNA Polymerases

This compound's primary mechanism of action is the specific, reversible inhibition of B-family DNA polymerases, which include the key replicative polymerases in eukaryotes: DNA polymerase α, δ, and ε. It does not significantly affect other DNA polymerases like β and γ, nor does it inhibit prokaryotic DNA polymerases.

The inhibition is achieved through a competitive mechanism with respect to dCTP, although it can also compete with other dNTPs to a lesser extent. Structural studies have revealed that this compound binds to the dNTP-binding site of the polymerase, sterically hindering the incorporation of the incoming nucleotide and thus stalling DNA replication. This specific inhibition of DNA synthesis is the basis for its utility in cell cycle synchronization and its antimitotic and antiviral effects.

Quantitative Data

Inhibition of DNA Polymerases

The inhibitory potency of this compound varies among the different B-family DNA polymerases and across species. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against various DNA polymerases.

| DNA Polymerase | Organism/Source | IC50 / Ki (µM) | Reference(s) |

| DNA Polymerase α | Human | 2.4 - 16 | |

| Calf Thymus | Ki ≈ 0.2 (vs dCTP) | ||

| DNA Polymerase δ | Human | Inhibited | |

| DNA Polymerase ε | Calf Thymus | Ki ≈ 0.6 | |

| Pseudorabies Virus (PRV) DNA Polymerase | Virus-infected mouse cells | Ki = 0.06 (vs dCTP) |

Cytotoxicity in Cancer Cell Lines

This compound exhibits cytotoxic effects against a range of cancer cell lines. The IC50 values are dependent on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference(s) |

| HeLa | Cervical Cancer | Moderately cytotoxic | 0-120 | |

| A549 | Lung Carcinoma | Moderately cytotoxic | 0-120 | |

| MCF-7 | Breast Cancer | 17.5 | - | |

| HCT116 | Colon Cancer | 19.1 | - | |

| Neuroblastoma cells | Neuroblastoma | 0.5 | 0-120 |

Signaling Pathways and Cellular Effects

This compound's inhibition of DNA replication triggers a cascade of cellular responses, primarily centered around cell cycle arrest and, in some cases, apoptosis.

G1/S Cell Cycle Arrest

The most well-characterized effect of this compound is the induction of a reversible block at the G1/S transition of the cell cycle. By inhibiting DNA polymerase α, which is crucial for the initiation of DNA replication, this compound prevents cells from entering the S phase. This leads to the accumulation of a synchronized population of cells at the G1/S boundary.

References

- 1. Structural basis for inhibition of DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Properties of Aphidicolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aphidicolin, a tetracyclic diterpenoid antibiotic isolated from the fungus Cephalosporium aphidicola, is a potent and specific inhibitor of eukaryotic DNA replication.[1] Its unique mechanism of action, primarily targeting B-family DNA polymerases, has established it as an invaluable tool in molecular biology for cell cycle synchronization and the study of DNA repair mechanisms.[2][3] Furthermore, its cytotoxic and antiviral properties have prompted investigations into its therapeutic potential. This technical guide provides a comprehensive overview of the core biological properties of this compound, including its mechanism of action, quantitative inhibitory and cytotoxic data, detailed experimental protocols for its application in research, and a review of the key signaling pathways it modulates.

Mechanism of Action: A Reversible Blockade of DNA Synthesis

This compound exerts its biological effects primarily through the reversible inhibition of B-family DNA polymerases, most notably DNA polymerase α (alpha) and δ (delta).[4][5] It functions as a competitive inhibitor with respect to deoxycytidine triphosphate (dCTP), although it can also compete with other deoxynucleoside triphosphates (dNTPs) to a lesser extent. The binding of this compound to the DNA polymerase-DNA complex sterically hinders the binding of the incoming dNTP, thereby halting DNA chain elongation. This inhibition is reversible, meaning that upon removal of this compound, DNA synthesis can resume.

The specificity of this compound for B-family DNA polymerases makes it a selective inhibitor of nuclear DNA replication, with minimal effects on mitochondrial DNA polymerase γ (gamma) or DNA polymerase β (beta), which is involved in DNA repair. This specificity is a key attribute that underpins its utility as a research tool.

Quantitative Data on this compound's Biological Activity

The inhibitory potency of this compound against various DNA polymerases and its cytotoxic and antiviral effects have been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibition Constants (Ki) of this compound against DNA Polymerases

| DNA Polymerase | Organism/Source | Ki (μM) | Comments |

| DNA Polymerase α | Calf Thymus | ~0.2 | Competitive with dCTP, particularly when the template base is guanine. |

| DNA Polymerase ε | Calf Thymus | ~0.6 | Competes with all four dNTPs. |

| HSV-1 DNA Polymerase | Herpes Simplex Virus 1 | 0.4 | Competitive inhibitor with respect to dTTP incorporation. |

Table 2: Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| HCT-116 | Colon Carcinoma | 9 |

| HL-60 | Promyelocytic Leukemia | 24.4 |

| HeLa | Cervical Cancer | Moderate Cytotoxicity |

| H9 | T-cell Lymphoma | Moderate Cytotoxicity |

| A549 | Lung Carcinoma | Moderate Cytotoxicity |

| Caco-2 | Colorectal Adenocarcinoma | Moderate Cytotoxicity |

| Neuroblastoma cells | Neuroblastoma | Selectively Kills |

Note: "Moderate Cytotoxicity" indicates that while this compound shows an effect, specific IC50 values were not consistently reported across the reviewed literature.

Table 3: Antiviral Activity (EC50) of this compound

| Virus | Host Cell | EC50 (μM) |

| Varicella-Zoster Virus (VZV) | - | 0.5 - 0.6 |

| Herpes Simplex Virus 1 (HSV-1) | Vero cells | 0.07 |

Core Applications in Research: Experimental Protocols

This compound's distinct biological activities make it a versatile tool in the laboratory. The following sections provide detailed protocols for its most common applications.

DNA Polymerase Inhibition Assay

This assay is used to determine the inhibitory potency (Ki) of this compound against a purified DNA polymerase.

Principle: The assay measures the incorporation of a radiolabeled dNTP into a DNA template/primer in the presence of varying concentrations of this compound and the competing dNTP.

Materials:

-

Purified DNA polymerase (e.g., DNA polymerase α)

-

Activated calf thymus DNA (or a synthetic template-primer)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Unlabeled dNTPs (dATP, dGTP, dTTP)

-

Radiolabeled dNTP (e.g., [³H]dCTP)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare a series of reaction tubes on ice. Each tube will contain the reaction buffer, activated DNA, and all dNTPs except the radiolabeled one.

-

Varying Substrate and Inhibitor:

-

To determine the mode of inhibition, set up reactions with a fixed concentration of this compound and varying concentrations of the competing dNTP (e.g., dCTP).

-

To determine the Ki value, set up reactions with several fixed concentrations of the competing dNTP and a range of this compound concentrations for each substrate concentration.

-

-

Enzyme Addition: Add the purified DNA polymerase to each tube to initiate the reaction.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes) during which the reaction is linear.

-

Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.

-

Filtration: Filter the contents of each tube through a glass fiber filter. The precipitated DNA with the incorporated radiolabel will be trapped on the filter.

-

Washing: Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled dNTPs.

-

Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the reaction velocity (cpm incorporated) against the substrate concentration for each inhibitor concentration.

-

Use a Lineweaver-Burk plot (double reciprocal plot) or non-linear regression analysis of the Michaelis-Menten equation to determine the apparent Km and Vmax values.

-

For competitive inhibition, the Ki can be calculated using the formula: Km(app) = Km(1 + [I]/Ki), where Km(app) is the apparent Km in the presence of the inhibitor, Km is the Michaelis constant, and [I] is the inhibitor concentration.

-

Cell Cycle Synchronization at the G1/S Boundary

This compound is widely used to synchronize cultured cells at the G1/S transition or in early S phase.

Principle: this compound reversibly inhibits DNA polymerase α, arresting cells that are about to enter or are in the early stages of DNA replication. Cells in other phases of the cell cycle (G2, M, and G1) will continue to progress until they reach the G1/S boundary.

Materials:

-

Adherent or suspension cell line (e.g., HeLa cells)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cells at a density that will allow for logarithmic growth during the experiment. For HeLa cells, a starting density of 2-3 x 10⁵ cells/mL is often used.

-

This compound Treatment: Add this compound to the culture medium to a final concentration of 1-5 µg/mL. The optimal concentration and incubation time should be determined empirically for each cell line. A typical incubation time for HeLa cells is 16-24 hours.

-

Release from Block: To release the cells from the G1/S block, remove the this compound-containing medium, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete medium.

-

Time-Course Collection: Collect cells at various time points after the release (e.g., 0, 2, 4, 6, 8, 10, 12 hours) to analyze their progression through the cell cycle.

-

Cell Staining for Flow Cytometry:

-

Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 30 minutes.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Induction and Detection of Apoptosis

This compound can induce apoptosis, particularly in tumor cells. This can be assessed using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (typically provided with the Annexin V kit)

-

Flow cytometer

Procedure:

-

Induction of Apoptosis: Seed the cells and treat them with an appropriate concentration of this compound for a desired period (e.g., 1-10 µM for 24-48 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Modulation of Cellular Signaling Pathways

This compound-induced DNA replication stress and cell cycle arrest trigger specific cellular signaling pathways, most notably the p53-dependent DNA damage response.

The p53-GADD45β Pathway

Upon this compound-induced replication stress, the tumor suppressor protein p53 is stabilized and activated. Activated p53 then transcriptionally upregulates a number of target genes, including GADD45B (Growth Arrest and DNA Damage-inducible 45 beta). GADD45β, in turn, contributes to the inhibition of cell proliferation. This pathway is a critical component of the cellular response to DNA damage and plays a role in this compound's anti-proliferative effects.

Experimental Workflow for Evaluating Anticancer Effects

A typical workflow to investigate the anticancer properties of this compound in vitro is outlined below.

Conclusion

This compound remains a cornerstone tool in cell and molecular biology due to its specific and reversible inhibition of DNA polymerases α and δ. Its utility in synchronizing cell populations for cell cycle studies is unparalleled. Furthermore, its ability to induce apoptosis and its defined interactions with key signaling pathways like the p53-GADD45β axis make it a valuable compound for cancer research and a lead for potential therapeutic development. The quantitative data and detailed protocols provided in this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals in their ongoing investigations.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. This compound inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

The Effect of Aphidicolin on the Eukaryotic Cell Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aphidicolin, a tetracyclic diterpenoid antibiotic, is a highly specific and reversible inhibitor of eukaryotic DNA polymerase α and δ. This targeted action makes it an invaluable tool for cell biology research, particularly for synchronizing cells at the G1/S boundary of the cell cycle. By arresting DNA replication, this compound provides a powerful method to study the molecular events governing cell cycle progression, DNA damage response, and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the eukaryotic cell cycle, detailed experimental protocols for its use, and a summary of its impact on key signaling pathways.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting B-family DNA polymerases, primarily DNA polymerase α and δ, which are essential for nuclear DNA replication in eukaryotic cells.[1][2] The inhibition is competitive with respect to dCTP, meaning this compound competes with this deoxynucleoside triphosphate for the active site of the polymerase.[3][4] This competitive inhibition effectively stalls the progression of replication forks, leading to an accumulation of cells in the early S phase of the cell cycle. A key advantage of this compound is the reversibility of its inhibitory effect; upon removal of the compound, cells can resume DNA synthesis and progress synchronously through the cell cycle. This property is fundamental to its widespread use in cell synchronization protocols.

Quantitative Data on this compound's Effects

The effective concentration of this compound for inhibiting cell proliferation (IC50) and for inducing cell cycle arrest varies depending on the cell line and experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Eukaryotic Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Various human cancer cell lines | Leukemia, various solid tumors | 7.5 - 12 | Not Specified | |

| AtT-20 | Pituitary adenoma | Not specified, used at 100 nM - 10 µM | 48 | |

| Human neuroblastoma cells | Neuroblastoma | Selectively kills at 0.5 µM and 5 µM | 0-5 days | |

| HeLa, H9, A549, Caco-2 | Various | Moderate cytotoxicity at 0.5 µM and 5 µM | 0-5 days |

Table 2: this compound Concentrations for Cell Cycle Synchronization

| Cell Line | Concentration | Incubation Time (h) | Outcome | Reference |

| RPE1 | 2.5, 5, or 10 µg/ml | 24 | S phase synchronization | |

| Human Fibroblasts (NHF1-hTERT) | 6 µM | 24 | G1/S boundary arrest | |

| HeLa | 5 µg/ml | 14 | G1/S boundary arrest | |

| AtT-20 | 100 nM - 10 µM | 48 | Increased G0/G1 phase cells | |

| Human Oral Myofibroblasts | 10 µg/ml | 24 | Synchronization |

Experimental Protocols

Cell Synchronization with this compound

This protocol describes a general method for synchronizing mammalian cells at the G1/S boundary using this compound.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 5 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells at a density that will allow for logarithmic growth during the experiment.

-

Culture cells overnight to allow for attachment and recovery.

-

Add this compound to the culture medium to the desired final concentration (refer to Table 2 for guidance, typically 1-10 µg/mL).

-

Incubate the cells with this compound for a duration sufficient to arrest the majority of the population at the G1/S boundary (typically 12-24 hours). The optimal time should be determined empirically for each cell line.

-

To release the cells from the block, aspirate the this compound-containing medium.

-

Wash the cells twice with pre-warmed sterile PBS to remove any residual this compound.

-

Add fresh, pre-warmed complete culture medium.

-

Cells will now proceed synchronously through the S phase. Samples can be collected at various time points post-release to analyze different stages of the cell cycle.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Synchronized or asynchronously growing cells

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

Procedure:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Resuspend the cell pellet in 1 mL of PBS.

-

Centrifuge again and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

This protocol outlines the detection of key cell cycle regulatory proteins by western blotting.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare total cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

DNA Fiber Assay

This protocol provides a method to visualize individual DNA replication forks and analyze their dynamics.

Materials:

-

Exponentially growing cells

-

5-Chloro-2'-deoxyuridine (CldU)

-

5-Iodo-2'-deoxyuridine (IdU)

-

Lysis buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)

-

Spreading buffer (e.g., PBS)

-

Microscope slides

-

2.5 M HCl

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (rat anti-BrdU for CldU, mouse anti-BrdU for IdU)

-

Fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594, anti-mouse Alexa Fluor 488)

Procedure:

-

Pulse-label cells with 20-50 µM CldU for 20-30 minutes.

-

Wash the cells with pre-warmed medium.

-

Pulse-label the cells with 200-250 µM IdU for 20-30 minutes.

-

Harvest the cells and resuspend in PBS.

-

Mix a small volume of the cell suspension with lysis buffer on a microscope slide.

-

After a few minutes, tilt the slide to allow the DNA to spread down the slide.

-

Air dry and fix the DNA fibers with a 3:1 methanol:acetic acid solution.

-

Denature the DNA with 2.5 M HCl.

-

Block the slides with blocking buffer.

-

Incubate with primary antibodies to detect CldU and IdU.

-

Incubate with fluorescently labeled secondary antibodies.

-

Mount the slides and visualize the DNA fibers using a fluorescence microscope. The length and pattern of the red (CldU) and green (IdU) tracks provide information on replication fork progression, stalling, and new origin firing.

Signaling Pathways and Logical Relationships

This compound-induced replication stress triggers the DNA damage response (DDR), a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis.

This compound's Mechanism of Action on DNA Replication

Caption: this compound competitively inhibits DNA polymerase α/δ.

Experimental Workflow for Cell Cycle Synchronization and Analysis

Caption: Workflow for cell synchronization using this compound.

This compound-Induced ATR/Chk1 Signaling Pathway

The stalling of replication forks by this compound leads to the exposure of single-stranded DNA (ssDNA), which is rapidly coated by Replication Protein A (RPA). This structure serves as a platform for the recruitment and activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. Activated ATR then phosphorylates and activates its downstream effector, Chk1 (Checkpoint kinase 1). Activated Chk1 mediates the downstream effects of the checkpoint, including the inhibition of new replication origin firing and the prevention of premature entry into mitosis.

Caption: this compound activates the ATR-Chk1 DNA damage response pathway.

This compound-Induced p53-GADD45β Pathway

In addition to the ATR/Chk1 pathway, this compound-induced replication stress can also activate the p53 tumor suppressor protein. Activated p53 can transcriptionally upregulate a number of target genes, including GADD45β (Growth Arrest and DNA Damage-inducible beta). GADD45β, in turn, contributes to cell cycle arrest and can play a role in apoptosis.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]

Aphidicolin's Inhibitory Effects: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aphidicolin, a tetracyclic diterpene antibiotic isolated from the fungus Cephalosporium aphidicola, is a potent and reversible inhibitor of eukaryotic DNA replication.[1] Its high specificity for B-family DNA polymerases, particularly DNA polymerase α and δ, has established it as an invaluable tool in cell biology research and a compound of interest in drug development.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative inhibitory effects on various cell lines, and detailed protocols for its application in key experimental settings. Furthermore, this guide presents visual representations of its molecular interactions and experimental workflows to facilitate a comprehensive understanding of its utility.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the catalytic activity of DNA polymerases α and δ, which are crucial for the initiation and elongation of DNA strands during replication.[2] The inhibition is reversible, allowing for the synchronization of cell populations at the G1/S boundary of the cell cycle. Upon removal of this compound, cells synchronously re-enter the S phase.

The mechanism of inhibition is complex, involving competition with deoxyribonucleoside triphosphates (dNTPs), particularly deoxycytidine triphosphate (dCTP). This compound binds to the DNA polymerase-DNA complex at or near the dNTP binding site, thereby physically obstructing the incorporation of nucleotides into the nascent DNA strand. While it competes with all four dNTPs, its inhibitory effect is most pronounced for dCTP incorporation.

Quantitative Inhibitory Data

The inhibitory potency of this compound varies across different cell lines and experimental conditions. The following tables summarize key quantitative data regarding its effects on DNA polymerases and cell viability.

Table 1: Inhibition of DNA Polymerases by this compound

| DNA Polymerase | Organism/Cell Type | Inhibition Constant (Ki) | Reference(s) |

| DNA Polymerase α | Novikoff Hepatoma Cells | Lower than normal rat liver | |

| DNA Polymerase δ | Novikoff Hepatoma Cells | Lower than normal rat liver | |

| DNA Polymerase ε | Novikoff Hepatoma Cells | Lower than normal rat liver |

Table 2: Cytotoxicity (IC50) of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Comments | Reference(s) |

| Neuroblastoma cells | Neuroblastoma | Selectively cytotoxic | 0.5 µM and 5 µM concentrations tested | |

| Normal human embryonic cells | Normal | Moderate cytotoxicity | 0.5 µM and 5 µM concentrations tested | |

| HeLa | Cervical Cancer | Moderate cytotoxicity | 0.5 µM and 5 µM concentrations tested | |

| H9 | T-cell lymphoma | Moderate cytotoxicity | 0.5 µM and 5 µM concentrations tested | |

| A549 | Lung Carcinoma | Moderate cytotoxicity | 0.5 µM and 5 µM concentrations tested | |

| Caco-2 | Colorectal Adenocarcinoma | Moderate cytotoxicity | 0.5 µM and 5 µM concentrations tested |

Table 3: Effective Concentrations of this compound for Cell Cycle Synchronization

| Cell Line | Concentration | Duration of Treatment | Outcome | Reference(s) |

| RPE1 | 2.5, 5, or 10 µg/ml | 24 hours | Arrest in S phase (near G1/S boundary) | |

| Porcine Fetal Fibroblasts | Not specified | Not specified | Reversible cell cycle arrest | |

| Xenopus XL2 cells | Not specified | Not specified | Cell cycle synchronization | |

| Tobacco BY-2 cells | Not specified | Not specified | Cell cycle synchronization | |

| Ehrlich ascites tumor cells | 0.02–2 µg/mL | Not specified | DNA synthesis inhibition | |

| Giardia intestinalis | Not specified | Not specified | Reversible arrest at G1/S phase |

Table 4: this compound in Combination Therapy

| Cell Line | Combination Agent | Effect on IC50 | Reference(s) |

| Chronic Lymphocytic Leukemia (CLL) | Fludarabine | Decreased IC50 of fludarabine by 4.5-fold on average | |

| Chronic Lymphocytic Leukemia (CLL) | Cladribine | Decreased IC50 of cladribine by 2.8-fold on average | |

| Primary Ovarian Tumors | Cisplatin and Carboplatin | Median 10-fold increase in sensitivity to platinum agents | |

| Lewis Lung Carcinoma | Amsacrine, CI-921, Etoposide, Teniposide | Reduced cytotoxic effect of these agents |

Experimental Protocols

Cell Cycle Synchronization at the G1/S Boundary

This protocol describes the use of this compound to arrest cells at the G1/S transition, leading to a synchronized cell population upon release.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 5 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).

-

This compound Treatment: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 2.5-10 µg/mL for RPE1 cells). Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubation: Incubate the cells for a duration sufficient to allow cells in G2, M, and G1 phases to progress and accumulate at the G1/S boundary. A common incubation time is 24 hours.

-

Release from Block: To release the cells from the G1/S arrest, aspirate the this compound-containing medium.

-

Washing: Wash the cells twice with pre-warmed sterile PBS to ensure complete removal of this compound.

-

Fresh Medium: Add pre-warmed complete culture medium to the cells.

-

Time-Course Analysis: At desired time points post-release (e.g., 0, 2, 4, 6, 8 hours), harvest the cells for downstream analysis (e.g., flow cytometry, western blotting) to monitor their synchronous progression through the cell cycle.

Analysis of DNA Replication by BrdU Incorporation and Flow Cytometry

This protocol details the measurement of DNA synthesis in synchronized or asynchronously growing cells using 5-bromo-2'-deoxyuridine (BrdU) incorporation followed by flow cytometric analysis.

Materials:

-

Cells treated with or without this compound

-

BrdU labeling solution (e.g., 10 µM in culture medium)

-

PBS

-

Fixation solution (e.g., 70% ethanol)

-

Denaturation solution (e.g., 2 M HCl)

-

Neutralization solution (e.g., 0.1 M sodium borate, pH 8.5)

-

Permeabilization/blocking buffer (e.g., PBS with 0.5% Tween-20 and 1% BSA)

-

Anti-BrdU antibody (conjugated to a fluorophore like FITC or Alexa Fluor 488)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

BrdU Labeling: Add the BrdU labeling solution to the cell culture and incubate for a defined period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized DNA.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 1 hour.

-

Denaturation: Centrifuge the fixed cells and resuspend the pellet in denaturation solution (2 M HCl). Incubate for 30 minutes at room temperature to unwind the DNA.

-

Neutralization: Add neutralization solution to stop the denaturation process.

-

Permeabilization and Blocking: Wash the cells with PBS and then resuspend in permeabilization/blocking buffer for at least 30 minutes.

-

Antibody Staining: Add the anti-BrdU antibody to the cells and incubate in the dark for 1 hour at room temperature.

-

Washing: Wash the cells with permeabilization/blocking buffer to remove unbound antibody.

-

DNA Staining: Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The BrdU signal (e.g., FITC) will indicate cells in S phase, while the PI signal will provide information on the total DNA content (G1, S, and G2/M phases).

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol provides a standard method for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Harvested cells

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect approximately 1x10^6 cells per sample.

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.

-

Storage: Store the fixed cells at 4°C for at least 30 minutes. Cells can be stored at this temperature for several days.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be measured by the fluorescence of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing this compound's Effects

Mechanism of DNA Polymerase Inhibition

Caption: Competitive inhibition of DNA polymerase by this compound at the dNTP binding site.

Experimental Workflow for Cell Cycle Synchronization and Analysis

Caption: Workflow for cell synchronization using this compound and subsequent analysis.

This compound's Impact on Cell Cycle and Downstream Signaling

Caption: Signaling pathways affected by this compound-induced replication stress.

References

- 1. researchgate.net [researchgate.net]

- 2. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]

- 3. This compound markedly increases the platinum sensitivity of cells from primary ovarian tumours - PMC [pmc.ncbi.nlm.nih.gov]

Aphidicolin: A Technical Guide to Studying DNA Replication Initiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aphidicolin, a tetracyclic diterpenoid isolated from the fungus Cephalosporium aphidicola, is a potent and reversible inhibitor of eukaryotic DNA replication.[1][2] Its high specificity for B-family DNA polymerases, particularly DNA polymerase α and δ, makes it an invaluable tool for synchronizing cells at the G1/S boundary or in early S-phase.[3][4][5] This controlled cell cycle arrest facilitates detailed investigations into the mechanisms of DNA replication initiation, the cellular response to replication stress, and the efficacy of novel therapeutic agents targeting these pathways. This technical guide provides an in-depth overview of the use of this compound in research, including its mechanism of action, detailed experimental protocols, and the analysis of downstream signaling events.

Mechanism of Action

This compound functions as a specific inhibitor of B-family DNA polymerases, which are crucial for eukaryotic DNA replication. It acts by binding to or near the dNTP-binding site of these polymerases, thereby competitively inhibiting the incorporation of deoxynucleoside triphosphates (dNTPs) into the nascent DNA strand. This inhibition primarily affects DNA polymerase α, which is essential for the initiation of DNA replication at origins, and DNA polymerase δ, which is involved in lagging strand synthesis. The inhibitory effect of this compound is reversible; upon removal of the compound, cells can resume DNA synthesis and progress through the cell cycle. This reversibility is a key feature that allows for the synchronization of cell populations.

The inhibition of DNA polymerase activity by this compound leads to the stalling of replication forks, a condition known as replication stress. This, in turn, activates cellular checkpoint pathways, most notably the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling cascade, to prevent premature entry into mitosis with incompletely replicated DNA.

Data Presentation: Quantitative Parameters for this compound Use

The optimal concentration and duration of this compound treatment for cell cycle synchronization vary depending on the cell line and experimental objectives. The following table summarizes reported quantitative data for various cell types.

| Cell Line | Concentration | Incubation Time | Outcome | Reference |

| Murine L1210 Leukemia | 1.5 µM (0.5 µg/mL) | 2 x 12 hours (with 6-hour release) | G1/S synchronization | |

| Human Fibroblasts (NHF1-hTERT) | 6 µM | 24 hours | G1/S boundary synchronization | |

| Human HeLa Cells | 5 µg/mL | 24 hours | Early S-phase arrest | |

| Human RPE1 Cells | 0.4 µM | 24 hours | Induction of replication stress | |

| Human RPE1 Cells | 2.5, 5, or 10 µg/ml | 24 hours | G1 phase arrest | |

| Friend Erythroleukemia Cells | 0.5 - 50 µM | 24 - 96 hours | Induction of differentiation | |

| Crypthecodinium cohnii | 30 µM | 15 hours | S-phase arrest |

Experimental Protocols

Cell Synchronization at the G1/S Boundary

This protocol describes a general method for synchronizing mammalian cells at the G1/S transition using this compound.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 5 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Flow cytometer

-

Propidium iodide (PI) staining solution

-

RNase A

Procedure:

-

Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of this compound addition.

-

This compound Treatment: Add this compound to the culture medium to the desired final concentration (refer to Table 1 or optimize for your cell line). A common starting point is 1-5 µg/mL.

-

Incubation: Incubate the cells for a period equivalent to one cell cycle (typically 16-24 hours). This allows cells in G2, M, and G1 to progress and accumulate at the G1/S boundary.

-

Washout (Release): To release the cells from the G1/S block, aspirate the this compound-containing medium. Wash the cells twice with pre-warmed sterile PBS, followed by one wash with pre-warmed complete medium. Finally, add fresh, pre-warmed complete medium to the cells.

-

Time Course Collection: Collect cells at various time points after the release (e.g., 0, 2, 4, 6, 8, 12 hours) to monitor their progression through the S phase and into G2/M.

-

Cell Cycle Analysis by Flow Cytometry:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and resuspend the pellet in PBS containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

DNA Fiber Analysis to Study Replication Initiation

This protocol allows the visualization of individual DNA replication forks and the analysis of origin firing and fork progression.

Materials:

-

Synchronized or asynchronously growing cells

-

5-Chloro-2'-deoxyuridine (CldU)

-

5-Iodo-2'-deoxyuridine (IdU)

-

Spreading Buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)

-

Microscope slides

-

Coverslips

-

Primary antibodies (e.g., rat anti-BrdU for CldU, mouse anti-BrdU for IdU)

-

Fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594, anti-mouse Alexa Fluor 488)

-

Fixative (e.g., methanol:acetic acid 3:1)

-

2.5 M HCl

-

PBS

-

Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

-

Fluorescence microscope

Procedure:

-

Cell Labeling:

-

Incubate cells with the first thymidine analog, CldU (e.g., 25 µM), for a defined period (e.g., 20-30 minutes).

-

Wash the cells with pre-warmed medium.

-

Incubate cells with the second thymidine analog, IdU (e.g., 250 µM), for a defined period (e.g., 20-30 minutes).

-

-

Cell Harvesting and Lysis:

-

Harvest the cells and resuspend them in PBS at a concentration of approximately 1 x 10^6 cells/mL.

-

Mix a small volume of the cell suspension (e.g., 2 µL) with spreading buffer (e.g., 8 µL) on a microscope slide.

-

Allow the cells to lyse for a few minutes.

-

-

DNA Spreading:

-

Tilt the slide to allow the DNA solution to slowly run down the length of the slide, which stretches the DNA fibers.

-

Air dry the slides.

-

-

Fixation and Denaturation:

-

Fix the DNA fibers with a methanol:acetic acid solution.

-

Denature the DNA by incubating the slides in 2.5 M HCl.

-

Neutralize the acid by washing with PBS.

-

-

Immunostaining:

-

Block the slides with blocking buffer.

-

Incubate with primary antibodies against CldU and IdU.

-

Wash with PBS.

-

Incubate with fluorescently labeled secondary antibodies.

-

Wash with PBS and mount with a coverslip.

-

-

Imaging and Analysis:

-

Visualize the DNA fibers using a fluorescence microscope.

-

Capture images and measure the lengths of the CldU (red) and IdU (green) tracks to determine replication fork speed, origin firing events, and fork stalling.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: Mechanism of this compound-induced replication stress.

Caption: Experimental workflow for cell synchronization.

Caption: this compound-induced ATR/Chk1 signaling pathway.

Conclusion

This compound remains a cornerstone tool in the study of DNA replication and cell cycle control. Its specific and reversible inhibition of DNA polymerases provides a robust method for synchronizing cells and inducing a controlled state of replication stress. This allows for precise dissection of the molecular events governing DNA replication initiation, the intricate signaling networks that respond to replication impediments, and the development of novel therapeutic strategies targeting these fundamental cellular processes. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals seeking to leverage the power of this compound in their scientific endeavors.

References

- 1. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound triggers a block to replication origin firing in Xenopus egg extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A method for the synchronization of cultured cells with this compound: application to the large-scale synchronization of L1210 cells and the study of the cell cycle regulation of thymidylate synthase and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Exploratory Studies Using Aphidicolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphidicolin, a tetracyclic diterpene antibiotic isolated from the fungus Cephalosporium aphidicola, is a potent and reversible inhibitor of eukaryotic nuclear DNA replication.[1] Its high specificity for DNA polymerase α and δ makes it an invaluable tool in a wide range of exploratory studies, from cell cycle synchronization to DNA repair and cancer research.[2][3] This technical guide provides a comprehensive overview of the core applications of this compound, detailing its mechanism of action, experimental protocols, and the signaling pathways it influences.

Mechanism of Action

This compound primarily functions by inhibiting B-family DNA polymerases, specifically DNA polymerase α and δ.[2][4] It acts by competing with deoxycytidine triphosphate (dCTP) for binding to the active site of these polymerases, thereby halting DNA synthesis. This inhibitory effect is reversible, allowing for the synchronization of cell cultures at the G1/S boundary of the cell cycle. Upon removal of this compound, cells synchronously re-enter the S phase. This characteristic makes it a more suitable reagent for cell synchronization than agents like hydroxyurea or thymidine, as it does not significantly impact cell viability or interfere with the synthesis of dNTPs or other DNA polymerases.

Core Applications and Experimental Insights

This compound's unique properties have led to its widespread use in various research areas. The following sections summarize key applications and present relevant quantitative data in a structured format.

Cell Cycle Synchronization

A primary application of this compound is the synchronization of cell cultures at the G1/S transition point. This allows for the study of cell cycle-dependent processes and the collection of large quantities of cells at a specific stage.

Table 1: Efficacy of this compound in Cell Cycle Synchronization

| Cell Line | Concentration | Incubation Time | Outcome | Reference |

| HeLa | Not Specified | 24 hours | Efficient synchronization with cells accumulating at the G1/S border. | |

| Human Diploid Fibroblasts | 0.4 µg/mL | 3 days | Arrested cell cycle in the G2 phase. | |

| AtT-20 | Not Specified | Not Specified | Increased percentage of G0/G1 phase cells and decreased S phase cells. | |

| Porcine Zygotes | 0.5 µM | 14 hours | Reversible inhibition of DNA replication without toxic effects. |

DNA Repair Studies

This compound is also a valuable tool for investigating DNA repair mechanisms. By inhibiting DNA polymerases involved in the repair process, researchers can study the accumulation of DNA damage and the roles of specific repair pathways.

Table 2: this compound in DNA Repair Research

| Cell Type | Condition | This compound Concentration | Effect | Reference |

| Human Fibroblasts | UV-irradiated | Not Specified | Prevents rejoining of single-strand breaks formed during excision repair. | |

| X-irradiated Human Fibroblasts | X-irradiation | 0.5-5 µg/mL | Almost complete inhibition of DNA synthesis and reduction in double-strand break rejoining. | |

| Chronic Lymphocytic Leukemia (CLL) Cells | In combination with purine analogs | Not Specified | Potentiates cytotoxicity of purine analogs by inhibiting a DNA repair pathway. |

Cancer Research

In the context of oncology, this compound's ability to halt cell proliferation and induce apoptosis in tumor cells has been a subject of extensive research.

Table 3: Anti-tumor Activity of this compound and its Analogs

| Cancer Type | Cell Line/Model | Compound | Concentration/Dosage | Key Findings | Reference |

| Neuroblastoma | Neuroblastoma cells | This compound | 0.5 µM, 5 µM | Selectively kills neuroblastoma cells with moderate cytotoxicity to normal cells. | |

| Pituitary Corticotroph Tumor | AtT-20 cells | This compound | 100 nM - 10 µM | Inhibits cell proliferation and induces apoptosis. | |

| B16 Melanoma and M5076 Sarcoma | Murine models | This compound glycinate | 100 mg/kg | Showed anti-tumor activity, increasing life spans by up to 75%. | |

| Various Human and Murine Neoplastic Cells | Leukemic T- and B-lymphocytes, melanocarcinoma cells | This compound | Not Specified | Inhibits DNA replication and growth. |

Experimental Protocols

Protocol 1: Cell Cycle Synchronization of HeLa Cells

This protocol describes a standard method for synchronizing HeLa cells at the G1/S boundary using this compound.

Materials:

-

HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 5 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

Propidium iodide (PI) staining solution

Procedure:

-

Seed HeLa cells in a culture dish at a density that will allow for logarithmic growth during the experiment.

-

Allow cells to attach and grow for 24 hours.

-

Add this compound to the culture medium to a final concentration of 5 µg/mL.

-

Incubate the cells for 24 hours. During this time, cells will accumulate at the G1/S border.

-

To release the cells from the block, aspirate the this compound-containing medium.

-

Wash the cells twice with warm PBS to remove any residual this compound.

-

Add fresh, pre-warmed complete culture medium.

-

To monitor the progression of the synchronized cells through the cell cycle, harvest cells at different time points after release (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

-

For flow cytometry analysis, fix the harvested cells in 70% ethanol and stain with a PI solution containing RNase.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Protocol 2: Investigating DNA Repair Inhibition

This protocol outlines a general method to study the effect of this compound on DNA repair following UV-induced damage.

Materials:

-

Human fibroblast cells

-

Complete culture medium

-

This compound stock solution

-

PBS

-

UV-C light source

-

DNA extraction kit

-

Alkaline comet assay kit or similar method for detecting DNA strand breaks

Procedure:

-

Culture human fibroblasts to approximately 80% confluency.

-

Wash the cells with PBS and irradiate with a specific dose of UV-C light (e.g., 10 J/m²).

-

Immediately after irradiation, add fresh culture medium containing this compound at the desired concentration (e.g., 1-5 µg/mL). A control group without this compound should be included.

-

Incubate the cells for a specific period to allow for DNA repair (e.g., 1, 4, or 24 hours).

-

Harvest the cells and embed them in agarose on a microscope slide as per the comet assay protocol.

-

Lyse the cells and subject them to electrophoresis under alkaline conditions.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the tail moment of the comets. An increase in the tail moment in this compound-treated cells compared to the control indicates an inhibition of DNA repair.

Signaling Pathways and Visualizations

This compound-induced cell cycle arrest and DNA damage can trigger specific cellular signaling pathways. One such pathway involves the tumor suppressor protein p53 and the growth arrest and DNA damage-inducible 45β (GADD45β) gene.

Caption: Mechanism of this compound-induced cell cycle arrest.

Caption: Workflow for cell synchronization using this compound.

Caption: this compound-induced p53-GADD45β signaling pathway.

Conclusion

This compound remains a cornerstone tool for researchers in cell biology, molecular biology, and drug development. Its specific and reversible inhibition of DNA polymerases provides a robust method for cell cycle synchronization and the study of DNA replication and repair. The quantitative data and protocols provided in this guide offer a starting point for designing and implementing exploratory studies using this versatile compound. Further investigation into the signaling pathways modulated by this compound will continue to uncover its full potential in understanding fundamental cellular processes and in the development of novel therapeutic strategies.

References

Aphidicolin's Role in Blocking S Phase Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aphidicolin is a tetracyclic diterpene antibiotic that serves as a potent and reversible inhibitor of eukaryotic DNA replication.[1] By specifically targeting B-family DNA polymerases, primarily DNA polymerase α and δ, this compound effectively stalls DNA replication forks, leading to an arrest of the cell cycle in the early S phase.[1][2] This property has made it an invaluable tool in cell biology for synchronizing cell populations at the G1/S boundary.[3][4] The induced replication stress triggers a complex cellular response known as the DNA damage checkpoint, primarily mediated by the ATR-Chk1 signaling pathway. This guide provides an in-depth overview of the molecular mechanisms of this compound, its quantitative effects on the cell cycle, detailed experimental protocols for its application, and a visualization of the key signaling pathways involved.

Mechanism of Action

This compound exerts its effect by inhibiting the B-family of eukaryotic DNA polymerases, which are essential for DNA replication. It functions as a reversible inhibitor, meaning its effects can be washed out, allowing cells to resume the cell cycle.

-

Target Specificity: this compound specifically inhibits DNA polymerase α and δ. It shows little to no effect on DNA polymerase β or γ.

-